molecular formula C20H24N4O B7172064 N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7172064
M. Wt: 336.4 g/mol
InChI Key: OHOWWFVNYOIXLF-UHFFFAOYSA-N
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Description

N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclobutyl ring, a pyrrolidine ring, and a pyridazine ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-20(15-7-3-2-4-8-15)13-16(14-20)21-19(25)17-9-10-18(23-22-17)24-11-5-6-12-24/h2-4,7-10,16H,5-6,11-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOWWFVNYOIXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)C2=NN=C(C=C2)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable diene.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Synthesis of the Pyridazine Ring: The pyridazine ring is formed through a condensation reaction between hydrazine and a diketone.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl and pyrrolidine rings.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or amides.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding cyclobutyl and pyridazine chemistry.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with biological targets makes it a candidate for developing new treatments for diseases.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-3-phenylcyclobutyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide: shares similarities with other cyclobutyl and pyridazine derivatives.

    Cyclobutyl derivatives: Known for their strained ring systems and reactivity.

    Pyridazine derivatives: Known for their biological activity and use in pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combination of these structural motifs, which may confer unique reactivity and biological activity not seen in simpler analogs.

This compound’s multifaceted nature makes it a valuable subject for ongoing research in various scientific disciplines.

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